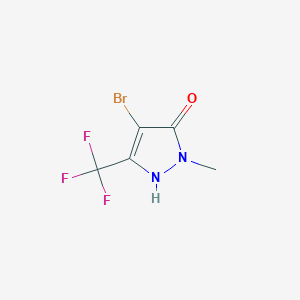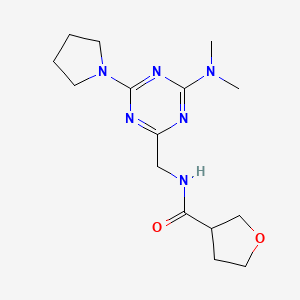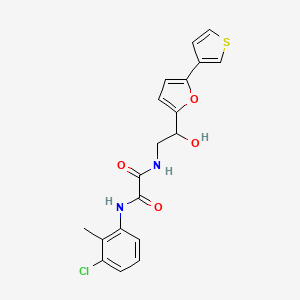
4-bromo-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture. This compound is also known as BTFMP and has a molecular formula of C7H4BrF3N2O.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one has potential applications in various fields of scientific research. In medicinal chemistry, BTFMP has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions. In material science, BTFMP has been used as a building block for the synthesis of novel materials with unique properties such as luminescence and conductivity. In agriculture, BTFMP has been studied for its insecticidal and fungicidal properties.
Wirkmechanismus
The mechanism of action of 4-bromo-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one is not fully understood. However, studies have shown that BTFMP inhibits the activity of certain enzymes involved in inflammation and tumor growth. It is also believed to interact with metal ions and form stable complexes that can be used for drug delivery.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one are still under investigation. However, studies have shown that BTFMP has anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one in lab experiments is its ability to form stable complexes with metal ions, which can be used for drug delivery. Another advantage is its potential applications in various fields of scientific research. However, one limitation is that the mechanism of action of BTFMP is not fully understood, which makes it difficult to predict its effects in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one. One direction is to investigate its potential use as a drug delivery system. Another direction is to study its interactions with metal ions and develop new materials with unique properties. Additionally, further research is needed to understand its mechanism of action and potential applications in the fields of agriculture and medicine.
Synthesemethoden
The synthesis method of 4-bromo-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one involves the reaction of 4-bromo-2-methyl-5-nitropyrazole with trifluoroacetic acid in the presence of a reducing agent such as sodium dithionite or iron powder. The resulting product is then purified using column chromatography to obtain pure BTFMP.
Eigenschaften
IUPAC Name |
4-bromo-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N2O/c1-11-4(12)2(6)3(10-11)5(7,8)9/h10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRYAVAZMISQQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2610109.png)

![1-(4-chlorophenyl)-5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2610111.png)


![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2610115.png)
![1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine](/img/structure/B2610116.png)


![7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2610121.png)
![N-[(1-ethylbenzimidazol-2-yl)methyl]-2-phenylacetamide](/img/structure/B2610125.png)

![6-pentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2610130.png)
